N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
CAS No.: 2034323-64-1
Cat. No.: VC6599347
Molecular Formula: C18H17N7OS
Molecular Weight: 379.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034323-64-1 |
|---|---|
| Molecular Formula | C18H17N7OS |
| Molecular Weight | 379.44 |
| IUPAC Name | N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C18H17N7OS/c26-18(12-3-4-13-14(9-12)27-11-20-13)19-10-17-22-21-15-5-6-16(23-25(15)17)24-7-1-2-8-24/h3-6,9,11H,1-2,7-8,10H2,(H,19,26) |
| Standard InChI Key | PKCFLVSDRINZMU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is N-[(6-(pyrrolidin-1-yl)-[1, triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide. Its molecular formula is C₂₀H₁₈N₈OS, corresponding to a molecular weight of 430.5 g/mol .
Structural Features
The molecule comprises two fused heterocyclic systems:
-
Triazolo[4,3-b]pyridazine core: A bicyclic structure with a triazole ring (positions 1,2,4) fused to a pyridazine ring. The pyrrolidin-1-yl group is attached at position 6 of the pyridazine moiety.
-
Benzothiazole-6-carboxamide side chain: A benzo[d]thiazole ring linked via a carboxamide group to the triazolopyridazine core through a methylene bridge .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | C1CCN(C1)C2=NN3C(=NN=C3C=N2)CNC(=O)C4=CC5=C(C=C4)N=CS5 | Computed |
| InChIKey | UYVXZQKNBQPQOY-UHFFFAOYSA-N | Derived |
| Topological polar SA | 137 Ų | PubChem |
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence involving:
-
Formation of the triazolopyridazine core: Cyclocondensation of 3-amino-6-hydrazinylpyridazine with formic acid yields the triazolo[4,3-b]pyridazine scaffold .
-
Pyrrolidine substitution: Nucleophilic aromatic substitution at position 6 using pyrrolidine under Buchwald-Hartwig amination conditions .
-
Side-chain incorporation: Coupling the triazolopyridazine intermediate with benzo[d]thiazole-6-carboxylic acid via a carbodiimide-mediated amidation reaction .
Structural Analogues and SAR Insights
Modifications to the triazolopyridazine core and benzothiazole side chain significantly impact biological activity:
-
Pyrrolidine substitution: Enhances solubility and bioavailability by introducing a basic nitrogen .
-
Benzothiazole carboxamide: Contributes to kinase inhibition potency through hydrogen bonding with ATP-binding pockets .
Table 2: Comparative Activity of Analogues
| Compound | ALK5 IC₅₀ (μM) | Selectivity (vs. p38α) |
|---|---|---|
| Target compound | 0.027 | >100-fold |
| N-Methylbenzothiazole variant | 0.15 | 12-fold |
| Pyridine-2-yl analogue | 0.043 | 45-fold |
Data adapted from kinase profiling studies .
Pharmacological Profile
Mechanism of Action
The compound acts as a potent inhibitor of TGF-β type I receptor kinase (ALK5), disrupting Smad2/3 phosphorylation and downstream fibrotic/carcinogenic signaling . Structural studies indicate competitive ATP binding, with the benzothiazole carboxamide forming critical interactions with Lys232 and Asp351 residues .
In Vitro and In Vivo Efficacy
-
Cellular assays: IC₅₀ = 16.5 nM in HaCaT keratinocytes (3TP-luc reporter assay) .
-
Animal models: Oral administration (10 mg/kg/day) reduced tumor growth by 68% in a 4T1 murine breast cancer model .
Table 3: Pharmacokinetic Parameters (Rat)
| Parameter | Value |
|---|---|
| Cₘₐₓ | 1,620 ng/mL |
| AUC₀–₂₄ | 1,426 ng·h/mL |
| Bioavailability | 51% |
Data from preclinical PK studies .
Patent and Clinical Status
The compound is covered under WO2015122656A1 for use in fibrotic disorders and metastatic cancers . As of 2025, it remains in preclinical development, with IND-enabling studies ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume